1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Overview
Description
1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its bromophenyl and methoxy groups attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the formation of the pyrazoloquinoline core. One common approach is the condensation of 4-bromophenylhydrazine with a suitable quinoline derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the pyrazoloquinoline ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features, such as the presence of the bromophenyl and methoxy groups. Similar compounds include:
1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group.
1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the bromine atom.
1-(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline: Lacks the phenyl group at the 3-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(4-bromophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDJVAGBRCQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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